molecular formula C27H33NO2 B13147995 Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester CAS No. 309972-30-3

Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester

Cat. No.: B13147995
CAS No.: 309972-30-3
M. Wt: 403.6 g/mol
InChI Key: DKSDZDDVEOVSKP-UHFFFAOYSA-N
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Description

Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester: is an organic compound with the molecular formula C27H35NO2 It is a derivative of carbamic acid, where the hydrogen atoms are replaced by dicyclohexyl and 9H-fluoren-9-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of dicyclohexylcarbodiimide (DCC) with 9H-fluoren-9-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:

Dicyclohexylcarbodiimide (DCC)+9H-fluoren-9-ylmethanolCarbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester\text{Dicyclohexylcarbodiimide (DCC)} + \text{9H-fluoren-9-ylmethanol} \rightarrow \text{this compound} Dicyclohexylcarbodiimide (DCC)+9H-fluoren-9-ylmethanol→Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol or amine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines in peptide synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The dicyclohexyl and 9H-fluoren-9-ylmethyl groups provide steric and electronic effects that influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N,N-bis(2-hydroxyethyl)-, 9H-fluoren-9-ylmethyl ester
  • Carbamic acid, (8-hydroxyoctyl)-, 9H-fluoren-9-ylmethyl ester
  • Carbamic acid, N-(hydroxymethyl)-, 9H-fluoren-9-ylmethyl ester

Uniqueness

Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester is unique due to its specific combination of dicyclohexyl and 9H-fluoren-9-ylmethyl groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

309972-30-3

Molecular Formula

C27H33NO2

Molecular Weight

403.6 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N,N-dicyclohexylcarbamate

InChI

InChI=1S/C27H33NO2/c29-27(28(20-11-3-1-4-12-20)21-13-5-2-6-14-21)30-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h7-10,15-18,20-21,26H,1-6,11-14,19H2

InChI Key

DKSDZDDVEOVSKP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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